

# molecular structure of 2-(1H-Pyrazol-3-yl)Pyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(1H-Pyrazol-3-yl)Pyridine

Cat. No.: B1273769

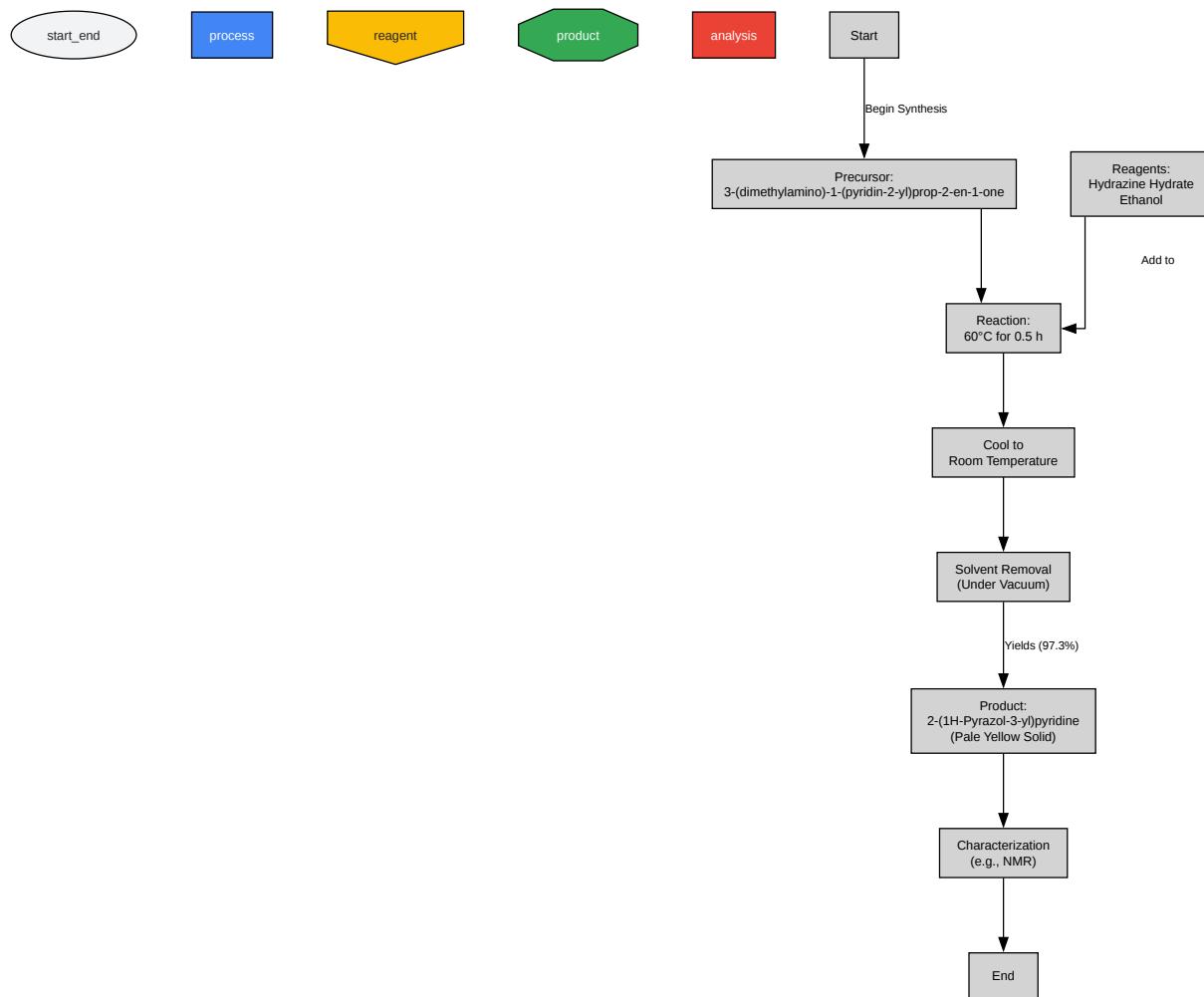
[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **2-(1H-Pyrazol-3-yl)Pyridine**

## Introduction

**2-(1H-Pyrazol-3-yl)pyridine** is a heterocyclic organic compound that incorporates both a pyridine and a pyrazole ring system. Its structural arrangement makes it a significant molecule in medicinal chemistry and materials science. As a bidentate ligand, it readily coordinates with metal ions, forming stable complexes that are investigated for catalytic and therapeutic applications, including potential antitumor activity.<sup>[1][2]</sup> This compound also serves as a crucial intermediate and building block in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders.<sup>[1]</sup>

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of **2-(1H-Pyrazol-3-yl)pyridine**. It is intended for researchers, chemists, and drug development professionals who require detailed structural and procedural information.


## Physicochemical and Structural Properties

**2-(1H-Pyrazol-3-yl)pyridine** is typically a pale yellow solid or crystalline powder at room temperature.<sup>[3][4]</sup> Below is a summary of its key properties.

| Property          | Value                                        | Reference                                                   |
|-------------------|----------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 75415-03-1                                   | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Molecular Weight  | 145.16 g/mol                                 | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Melting Point     | 119-120°C                                    | <a href="#">[4]</a>                                         |
| Boiling Point     | 362.2±17.0 °C (Predicted)                    | <a href="#">[4]</a>                                         |
| Density           | 1.214±0.06 g/cm <sup>3</sup> (Predicted)     | <a href="#">[4]</a>                                         |
| Solubility        | Soluble in Methanol                          | <a href="#">[4]</a>                                         |
| Storage           | Room Temperature, Sealed in Dry Conditions   | <a href="#">[4]</a>                                         |

## Synthesis and Characterization

The synthesis of **2-(1H-pyrazol-3-yl)pyridine** is commonly achieved through the reaction of a propenone intermediate with hydrazine hydrate. This process involves a cyclization reaction to form the pyrazole ring.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(1H-Pyrazol-3-yl)pyridine**.

## Experimental Protocol: Synthesis

The following protocol is based on established literature methods.[\[2\]](#)[\[3\]](#)

- **Dissolution:** Dissolve 1 g (6.2 mmol) of the precursor compound, 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, in 3.3 mL of ethanol in a suitable reaction flask.
- **Addition of Reagent:** Add 2 mL of hydrazine hydrate to the solution.
- **Reaction:** Heat the mixture to 60°C and maintain this temperature for 30 minutes with stirring.
- **Cooling:** After the reaction is complete, cool the mixture to room temperature.
- **Isolation:** Remove the solvent under vacuum to yield the crude product.
- **Purification:** The resulting pale yellow solid (approximately 875 mg, 97.3% yield) can be further purified if necessary, for example, by recrystallization.

## Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) is a primary technique for structural elucidation.

### 3.2.1 $^1\text{H}$ -NMR Spectroscopy

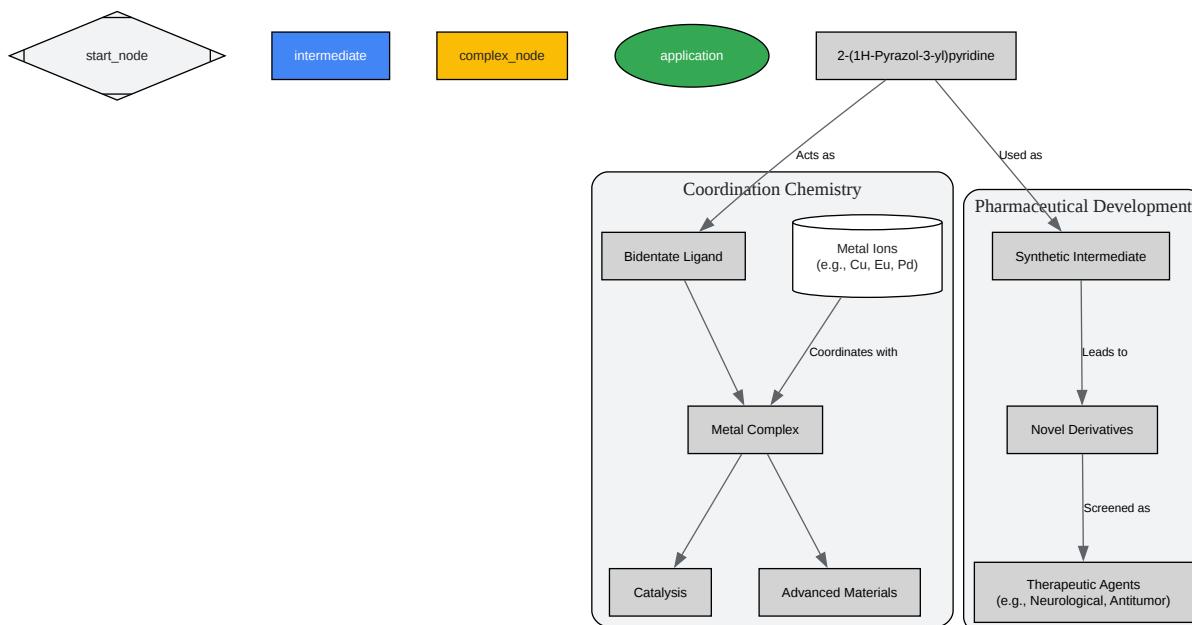
The  $^1\text{H}$ -NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift<br>( $\delta$ ) ppm | Multiplicity  | Coupling<br>Constant (J)<br>Hz | Integration | Assignment               |
|------------------------------------|---------------|--------------------------------|-------------|--------------------------|
| 8.66                               | Doublet (d)   | 4.8                            | 1H          | Pyridine-H6              |
| 7.75                               | Doublet (d)   | 3.6                            | 2H          | Pyridine-H3, H4<br>or H5 |
| 7.67                               | Doublet (d)   | 2.0                            | 1H          | Pyrazole-H5              |
| 7.23-7.27                          | Multiplet (m) | -                              | 1H          | Pyridine-H4 or<br>H5     |
| 6.81                               | Doublet (d)   | 2.0                            | 1H          | Pyrazole-H4              |

- Experimental Conditions: 400 MHz spectrometer, solvent  $\text{CDCl}_3$ .[\[2\]](#)[\[3\]](#)

## Molecular Structure and Crystallography

While extensive crystallographic data for various derivatives of **2-(1H-Pyrazol-3-yl)pyridine** exist, a detailed single-crystal X-ray diffraction study for the parent compound is not readily available in the surveyed literature. However, studies on closely related structures, such as 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole, reveal key structural features that can be inferred for the parent molecule.[\[7\]](#)


The core structure consists of a pyridine ring linked at its 2-position to the 3-position of a pyrazole ring. In related structures, the dihedral angle between the planes of the pyrazole and pyridine rings is typically small (e.g.,  $9.23^\circ$  in the benzoyl derivative), indicating that the two rings are nearly coplanar.[\[7\]](#) This planarity is a critical feature, influencing the molecule's ability to act as a chelating ligand and participate in  $\pi$ -stacking interactions.

Caption: Atom connectivity in the **2-(1H-Pyrazol-3-yl)pyridine** molecule.

Due to the lack of specific crystallographic data for the title compound, a table of bond lengths and angles cannot be definitively provided. Researchers should refer to data from closely related analogs while acknowledging potential variations.[\[8\]](#)[\[9\]](#)

# Applications in Research and Development

The unique structure of **2-(1H-Pyrazol-3-yl)pyridine** makes it a valuable scaffold in several scientific domains. Its primary roles can be categorized as a versatile ligand in coordination chemistry and as a key building block for synthesizing bioactive molecules.



[Click to download full resolution via product page](#)

Caption: Logical relationships in the application of **2-(1H-Pyrazol-3-yl)pyridine**.

- Coordination Chemistry: The nitrogen atoms of the pyridine and pyrazole rings act as donor sites, allowing the molecule to chelate with various metal ions. The resulting complexes are studied for their catalytic properties, magnetic behavior, and potential as luminescent materials.[10]
- Pharmaceutical Development: The scaffold is a common feature in molecules designed for biological activity. It serves as an intermediate for synthesizing drugs targeting cancer and neurological disorders.[1] Its ability to form stable structures and interact with biological targets makes it a compound of high interest for medicinal chemists.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-(1H-PYRAZOL-3-YL)PYRIDINE | 75415-03-1 [chemicalbook.com]
- 3. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(1H-PYRAZOL-3-YL)PYRIDINE CAS#: 75415-03-1 [m.chemicalbook.com]
- 5. 2-(1H-Pyrazol-3-Yl)Pyridine | C8H7N3 | CID 2797657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine in the presence of 2-bromohexanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular structure of 2-(1H-Pyrazol-3-Yl)Pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1273769#molecular-structure-of-2-1h-pyrazol-3-yl-pyridine\]](https://www.benchchem.com/product/b1273769#molecular-structure-of-2-1h-pyrazol-3-yl-pyridine)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)